N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by:
- N3 substitution: 3-methoxybenzyl group.
- C7 substitution: Phenyl ring.
- Sulfanyl acetamide side chain: Linked to a 3-fluorophenyl moiety.
This scaffold is associated with antiproliferative activity, as seen in related pyrrolo[3,2-d]pyrimidines . The compound’s design leverages substitutions to balance potency, toxicity, and pharmacokinetics (PK).
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN4O3S/c1-36-22-12-5-7-18(13-22)16-33-27(35)26-25(23(15-30-26)19-8-3-2-4-9-19)32-28(33)37-17-24(34)31-21-11-6-10-20(29)14-21/h2-15,30H,16-17H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQHUUGMOHFNDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula: C25H22FN3O3S
Molecular Weight: 463.5 g/mol
IUPAC Name: this compound
Structure
The compound features several functional groups that may contribute to its biological activity:
- Fluorophenyl group: Potentially enhances lipophilicity and biological activity.
- Pyrrolo[3,2-d]pyrimidine moiety: Known for various pharmacological properties.
- Sulfanyl group: May play a role in enzyme inhibition.
Anticancer Properties
Research indicates that compounds related to the pyrrolo[3,2-d]pyrimidine structure exhibit significant anticancer activity. For instance:
- In vitro studies have shown that derivatives of pyrrolo[3,2-d]pyrimidines can inhibit cell proliferation in various cancer cell lines. One study reported an EC50 value of 3.3 ± 1.2 µM for a similar compound, suggesting potent antiproliferative effects .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymes: Compounds in this class may inhibit key enzymes involved in cancer cell growth and survival.
- Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Related compounds have demonstrated broad-spectrum antibacterial effects, particularly against Gram-positive bacteria . The presence of the sulfanyl group is often associated with increased antimicrobial activity.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | EC50/MIC (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 3.3 ± 1.2 | |
| Compound B | Antibacterial | 0.91 | |
| Compound C | Antitubercular | 50 |
Study on Anticancer Activity
In a recent study focusing on the anticancer potential of pyrrolo[3,2-d]pyrimidines, researchers synthesized various derivatives and evaluated their effects on several cancer cell lines. The findings indicated that certain substitutions significantly enhanced antiproliferative activity while reducing toxicity .
Study on Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of related compounds against Escherichia coli. The results highlighted that modifications in the phenyl ring could enhance potency against bacterial strains .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- N3 Substitution : The target compound’s 3-methoxybenzyl group may improve solubility compared to alkyl chains (e.g., butyl in ) due to methoxy’s polar nature .
- C7 Substitution : Phenyl at C7 (target) likely confers lower activity than halogenated analogues (e.g., C7-Br in ), which show EC50 <1 μM .
- Acetamide Side Chain : The 3-fluorophenyl group may enhance metabolic stability vs. dichlorophenyl (), as fluorine reduces oxidative metabolism .
- N5 Substitution : The absence of N5 substitution in the target compound suggests higher toxicity risk compared to N5-alkylated derivatives (MTD = 40 mg/kg vs. 5–10 mg/kg for unsubstituted) .
Toxicity and Pharmacokinetics
- Toxicity : N5-substituted analogues exhibit significantly reduced toxicity, attributed to slowed metabolism and decreased reactive intermediate formation . The target compound lacks this modification, implying closer toxicity to unsubstituted compounds (MTD ~5–10 mg/kg).
- PK Profile : Fluorine in the acetamide moiety (target) may prolong plasma half-life compared to chlorinated analogues, though rapid metabolism into parent compounds is common in this class .
Structure-Activity Relationship (SAR) Insights
- C7 Halogenation : Critical for potency; bromine maximizes activity by enhancing target binding .
- N5 Substitution : Reduces toxicity without compromising activity, suggesting a trade-off between metabolic stability and efficacy .
- Sulfanyl Linker : The sulfur atom in the sulfanyl group may influence crystal packing and solubility via hydrogen bonding (as per Etter’s rules) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
